Dimethylphosphinic acid

Description

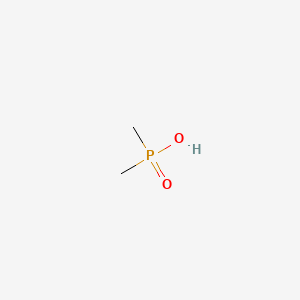

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethylphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O2P/c1-5(2,3)4/h1-2H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJNABIZVJCYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186499 | |

| Record name | Dimethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3283-12-3 | |

| Record name | Dimethylphosphinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3283-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylphosphinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003283123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylphosphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLPHOSPHINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWF42NF4CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of dimethylphosphinic acid

An In-depth Technical Guide on the Physicochemical Properties of Dimethylphosphinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is compiled from various scientific sources to support research and development activities. Quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies.

Chemical Identity and Structure

This compound is an organophosphorus compound and the simplest member of the dialkylphosphinic acids.[1] It is characterized by a tetrahedral phosphorus atom bonded to two methyl groups, a hydroxyl group, and a doubly bonded oxygen atom.

Physicochemical Properties

The key are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid/powder. | [3] |

| Melting Point | 85-89 °C | [3] |

| Boiling Point | 377 °C (Predicted) | [3] |

| Density | 1.130 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 2.85 - 3.08 (Calculated) | [4] |

| 2.90 ± 0.50 (Predicted) | [3] | |

| Solubility | Soluble in water and organic solvents. | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Description | Source(s) |

| ¹H NMR | Spectrum available (400 MHz in CDCl₃). | [2][5] |

| ¹³C NMR | Spectrum available (in CDCl₃). | [2][6] |

| ³¹P NMR | Solid-state ³¹P NMR has been used to study its adsorption on surfaces like goethite. | [7] |

| Infrared (IR) Spectroscopy | Spectra for gaseous and polycrystalline samples have been reported. | [2][8] |

| Mass Spectrometry (MS) | GC-MS data is available, showing a molecular ion peak at m/z 94. | [2][9] |

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results and for the development of new analytical techniques.

Synthesis Protocol: Free Radical Addition

A general method for synthesizing dialkylphosphinic acids involves the free radical addition of sodium hypophosphite to an alkene.[10] This approach offers advantages such as mild reaction conditions and is suitable for large-scale production.[10] A specific patented method for a structurally related compound provides a practical example of this workflow.[11]

Objective: To synthesize a dialkylphosphinic acid via a free-radical-initiated reaction.

Materials:

-

Sodium hypophosphite (NaH₂PO₂)

-

Alkene (e.g., Diisobutene for bis(2,4,4-trimethylpentyl) phosphinic acid)[11]

-

Acetic acid (solvent)[11]

-

Azobisisobutyronitrile (AIBN, radical initiator)[11]

-

Sodium hydroxide solution (for washing)

-

Acid (for acidification, e.g., HCl)

-

Standard laboratory glassware and heating/stirring equipment

Procedure:

-

Dissolution: Dissolve sodium hypophosphite in acetic acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Alkene Addition: Add the corresponding alkene (e.g., diisobutene) to the solution.[11]

-

Initiator Addition: Under normal pressure and at room temperature, add a solution of the radical initiator (AIBN) dropwise to the reaction mixture.[11]

-

Reflux: After the initial addition, heat the mixture to reflux. The reaction is typically maintained under reflux for several hours (e.g., 8-12 hours).[11]

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Washing: Perform an alkaline wash (e.g., with NaOH solution) to remove unreacted starting materials and acidic byproducts.

-

Acidification: Acidify the aqueous layer to precipitate the dialkylphosphinic acid product.

-

Isolation: Isolate the product via filtration, followed by dehydration and vacuum rotary evaporation to yield the final pure product.[11]

Caption: Generalized workflow for the synthesis of dialkylphosphinic acids.

pKa Determination Protocol: NMR Titration

The acid dissociation constant (pKa) can be determined accurately using Nuclear Magnetic Resonance (NMR) titration. This method relies on monitoring the change in the chemical shift (δ) of a specific nucleus (e.g., ¹H or ³¹P) as a function of pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.[12]

Objective: To determine the pKa of this compound in an aqueous solution.

Materials:

-

This compound

-

Deuterated water (D₂O) or a suitable aqueous buffer system

-

Standard acid (e.g., HCl) and base (e.g., NaOH) solutions for pH adjustment

-

NMR spectrometer

-

pH meter calibrated for the appropriate solvent system

Procedure:

-

Sample Preparation: Prepare a series of NMR samples, each containing a fixed concentration of this compound in the chosen solvent system (e.g., D₂O).

-

pH Adjustment: Carefully adjust the pH of each sample to a different, known value spanning a range of approximately 4 pH units centered around the expected pKa (e.g., from pH 1 to pH 5 for this compound).

-

NMR Acquisition: Acquire an NMR spectrum (e.g., ¹H or ³¹P) for each sample under identical experimental conditions (temperature, etc.).

-

Data Analysis: a. Identify a resonance signal that shows a significant chemical shift change with pH. For this compound, the methyl protons or the phosphorus nucleus are suitable probes. b. Record the precise chemical shift (δ) for this signal from each spectrum. c. Plot the measured chemical shift (δ) on the y-axis against the corresponding pH value on the x-axis.

-

pKa Determination: The resulting plot will be a sigmoidal titration curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal.[12] This can be found by fitting the data to the Henderson-Hasselbalch equation or by finding the maximum of the first derivative of the curve.

Chemical Behavior and Visualization

Acidic Dissociation

As an acid, this compound donates a proton in aqueous solution to establish an equilibrium with its conjugate base, the dimethylphosphinate anion. The position of this equilibrium is defined by its pKa value.

Caption: Dissociation equilibrium of this compound in water.

References

- 1. Methylphosphinic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | C2H7O2P | CID 76777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3283-12-3 [chemicalbook.com]

- 4. Buy this compound | 16391-06-3 [smolecule.com]

- 5. This compound(3283-12-3) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. 二甲基膦酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound(3283-12-3) MS [m.chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. CN102020673B - Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure - Google Patents [patents.google.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Dimethylphosphinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for dimethylphosphinic acid, a valuable organophosphorus compound. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details experimental protocols, presents quantitative data in a structured format, and includes logical diagrams of the synthetic pathways.

Introduction

This compound, with the chemical formula (CH₃)₂P(O)OH, is an important intermediate in the synthesis of various organophosphorus compounds. Its derivatives have applications in coordination chemistry, as ligands in catalysis, and are being investigated for their potential as therapeutic agents. This guide will focus on the most common and practical laboratory-scale synthesis routes for this compound.

Synthesis Routes

Three primary synthetic strategies for this compound are discussed:

-

Route 1: Oxidation of Dimethylphosphine Oxide

-

Route 2: Michaelis-Arbuzov Reaction followed by Hydrolysis

-

Route 3: Hydrolysis of Dimethylphosphinyl Chloride

Each route is presented with a detailed experimental protocol, a summary of quantitative data, and a corresponding workflow diagram.

Route 1: Oxidation of Dimethylphosphine Oxide

This two-step route is one of the most common methods for preparing this compound. It involves the synthesis of the key intermediate, dimethylphosphine oxide, followed by its oxidation.

Step 1.1: Synthesis of Dimethylphosphine Oxide from Diethyl Phosphite

This procedure involves the reaction of diethyl phosphite with a Grignard reagent, methylmagnesium bromide.[1]

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Grignard Reagent: The flask is charged with a solution of methylmagnesium bromide (3.0 M in diethyl ether).

-

Addition of Diethyl Phosphite: A solution of diethyl phosphite in anhydrous diethyl ether is added dropwise to the Grignard reagent at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred and heated at reflux for 2 hours.

-

Quenching: The reaction mixture is cooled in an ice bath, and the excess Grignard reagent is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: The resulting mixture is acidified with hydrochloric acid. The aqueous layer is separated and concentrated under reduced pressure to yield crude dimethylphosphine oxide.

-

Purification: The crude product can be purified by distillation under reduced pressure.

Step 1.2: Oxidation of Dimethylphosphine Oxide to this compound

The synthesized dimethylphosphine oxide is then oxidized to this compound using hydrogen peroxide.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a dropping funnel.

-

Dissolution: Dimethylphosphine oxide is dissolved in a suitable solvent, such as water or acetone.

-

Addition of Oxidant: The solution is cooled in an ice bath, and a 30% aqueous solution of hydrogen peroxide is added dropwise while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

Work-up: Any excess hydrogen peroxide can be decomposed by the addition of a small amount of manganese dioxide or a saturated solution of sodium sulfite. The mixture is then filtered.

-

Isolation: The solvent is removed under reduced pressure to yield crude this compound.

-

Purification: The product can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/ether mixture, to yield colorless crystalline plates.

Quantitative Data for Route 1

| Step | Reactants | Key Conditions | Yield | Reference |

| Synthesis of Dimethylphosphine Oxide | Diethyl phosphite, Methylmagnesium bromide | Reflux in diethyl ether, 2 hours | ~70% | [1] |

| Oxidation to this compound | Dimethylphosphine oxide, 30% Hydrogen peroxide | 0-10 °C addition, then room temperature for 12-18h | >50% |

Logical Workflow for Route 1

Caption: Synthesis of this compound via Oxidation of Dimethylphosphine Oxide.

Route 2: Michaelis-Arbuzov Reaction followed by Hydrolysis

The Michaelis-Arbuzov reaction is a classic method for forming carbon-phosphorus bonds.[2][3] In this route, a phosphonite is reacted with an alkyl halide to produce a phosphinate ester, which is subsequently hydrolyzed to the desired phosphinic acid.

Step 2.1: Synthesis of Alkyl Dimethylphosphinate

This step involves the reaction of a dialkyl methylphosphonite with a methyl halide.

Experimental Protocol:

-

Reaction Setup: A dry round-bottom flask is fitted with a reflux condenser and a nitrogen inlet.

-

Reactants: The flask is charged with a dialkyl methylphosphonite (e.g., dimethyl methylphosphonite) and a methyl halide (e.g., methyl iodide).

-

Reaction: The reaction mixture is heated to 150-160 °C under a nitrogen atmosphere. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Isolation: After the reaction is complete (typically 2-4 hours), the mixture is cooled to room temperature. The crude alkyl dimethylphosphinate can be purified by vacuum distillation.

Step 2.2: Hydrolysis of Alkyl Dimethylphosphinate

The phosphinate ester is then hydrolyzed to this compound, typically under acidic conditions.[4]

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is equipped with a reflux condenser.

-

Reaction Mixture: The alkyl dimethylphosphinate is mixed with an excess of concentrated hydrochloric acid (e.g., 6 M HCl).

-

Hydrolysis: The mixture is heated at reflux for several hours (typically 4-12 hours).

-

Work-up: After cooling, the reaction mixture is concentrated under reduced pressure to remove water and excess HCl.

-

Purification: The resulting crude this compound can be purified by recrystallization.

Quantitative Data for Route 2

| Step | Reactants | Key Conditions | Yield | Reference |

| Michaelis-Arbuzov Reaction | Dialkyl methylphosphonite, Methyl iodide | 150-160 °C, 2-4 hours | High | [2][3] |

| Acid Hydrolysis | Alkyl dimethylphosphinate, Concentrated HCl | Reflux, 4-12 hours | High | [4] |

Logical Workflow for Route 2

Caption: Synthesis of this compound via the Michaelis-Arbuzov Reaction.

Route 3: Hydrolysis of Dimethylphosphinyl Chloride

This route involves the preparation of dimethylphosphinyl chloride from dimethylphosphine oxide, followed by its hydrolysis.

Step 3.1: Synthesis of Dimethylphosphinyl Chloride

Dimethylphosphine oxide is chlorinated to form the corresponding phosphinyl chloride.[1]

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reactants: The flask is charged with dimethylphosphine oxide dissolved in an inert solvent like dichloromethane.

-

Addition of Chlorinating Agent: A chlorinating agent such as oxalyl chloride or thionyl chloride is added dropwise to the solution at 0 °C.

-

Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete, as indicated by the cessation of gas evolution.

-

Isolation: The solvent and any volatile byproducts are removed under reduced pressure to yield crude dimethylphosphinyl chloride, which can be purified by vacuum distillation.

Step 3.2: Hydrolysis of Dimethylphosphinyl Chloride

The synthesized dimethylphosphinyl chloride is then hydrolyzed to this compound.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer.

-

Hydrolysis: Dimethylphosphinyl chloride is added cautiously in small portions to ice-cold water with vigorous stirring. The reaction is exothermic.

-

Work-up: After the addition is complete, the solution is stirred for a short period.

-

Isolation: The water is removed under reduced pressure to yield this compound.

-

Purification: The product can be purified by recrystallization.

Quantitative Data for Route 3

| Step | Reactants | Key Conditions | Yield | Reference |

| Chlorination of Dimethylphosphine Oxide | Dimethylphosphine oxide, Oxalyl chloride or Thionyl chloride | 0 °C to room temperature in an inert solvent | High | [1] |

| Hydrolysis of Dimethylphosphinyl Chloride | Dimethylphosphinyl chloride, Water | Addition to ice-cold water | High |

Logical Workflow for Route 3dot

References

molecular structure of dimethylphosphinic acid

An In-depth Technical Guide to the Molecular Structure of Dimethylphosphinic Acid

Abstract

This compound ((CH₃)₂PO(OH)) is an organophosphorus compound of significant interest due to its applications in coordination chemistry, materials science, and as a ligand in catalysis.[1] A thorough understanding of its molecular and crystal structure is fundamental for its application in these fields. This technical guide provides a comprehensive overview of the molecular geometry, crystal packing, and spectroscopic properties of this compound. It includes detailed structural data derived from single-crystal X-ray diffraction studies, a summary of its spectroscopic characteristics, and outlines the experimental protocols for its synthesis and characterization, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Geometry

The is characterized by a central phosphorus atom in a tetrahedral coordination environment.[2] The phosphorus atom is bonded to two methyl groups, a hydroxyl group, and a phosphoryl oxygen atom. The molecular formula is C₂H₇O₂P, and its molecular weight is 94.05 g/mol .[3]

The precise bond lengths and angles have been determined by three-dimensional X-ray diffraction analysis, revealing the expected tetrahedral configuration around the phosphorus atom.[2] The two P-C bond lengths are equivalent within the bounds of experimental error.[2] The key quantitative data for the molecule's geometry are summarized in the table below.

Table 1: Molecular Geometry of this compound

| Parameter | Value |

|---|---|

| Bond Lengths | |

| P-C (mean) | 1.78 Å[2] |

| P=O | 1.50 Å[2] |

| P-OH | 1.56 Å[2] |

| O-H···O (Hydrogen Bond) | 2.48 Å[2] |

| Bond Angles | |

| O=P-OH | 115.7°[2] |

| O=P-C(1) | 111.4°[2] |

| O=P-C(2) | 110.1°[2] |

| HO-P-C(1) | 106.6°[2] |

| HO-P-C(2) | 107.2°[2] |

| C(1)-P-C(2) | 105.4°[2] |

Caption: 2D representation of the this compound molecule with bond lengths.

Crystal Structure

In the solid state, this compound crystallizes in the monoclinic system.[2] The molecules are organized into chains along the b-axis, held together by strong intermolecular hydrogen bonds between the hydroxyl group of one molecule and the phosphoryl oxygen of an adjacent molecule.[2] These O-H···O hydrogen bonds have a measured length of 2.48 Å, indicating a strong interaction.[2]

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic[2] |

| Space Group | C2/c[2] |

| Unit Cell Dimensions | |

| a | 15.78 Å[2] |

| b | 6.76 Å[2] |

| c | 10.94 Å[2] |

| β | 125° 40'[2] |

| Molecules per unit cell (Z) | 8[2] |

References

Solubility of Dimethylphosphinic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dimethylphosphinic Acid

This compound ((CH₃)₂P(O)OH) is a white crystalline solid with a melting point in the range of 85-89 °C[1]. It is the simplest dialkylphosphinic acid and serves as a versatile building block in organic and medicinal chemistry. Its applications include the synthesis of organometallic coordination polymers and its use as a precursor for various catalysts and biologically active molecules[1]. Given its polar nature, this compound is known to be soluble in water and polar organic solvents. However, for precise control over reaction conditions and for the development of robust purification and formulation protocols, quantitative solubility data is indispensable.

Quantitative Solubility Data

A thorough review of scientific literature did not yield a comprehensive dataset for the quantitative solubility of this compound in a range of common organic solvents. To facilitate research and development, this guide provides a standardized template for the collection and presentation of such data. Researchers are encouraged to use the experimental protocol outlined in Section 3 to populate this table with their own findings.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | ||

| Methanol | ||||

| Acetone | ||||

| Tetrahydrofuran (THF) | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Toluene | ||||

| Add other solvents as needed |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid. The following protocol is a detailed methodology for determining the solubility of this compound in an organic solvent of interest[2][3][4].

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of choice (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials or flasks with airtight screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC, or a calibrated pH meter for titration)

-

Centrifuge (optional)

Step-by-Step Procedure

-

Preparation:

-

Ensure the this compound is a fine powder to facilitate dissolution. If necessary, gently grind the crystals using a mortar and pestle.

-

Pre-saturate the chosen organic solvent with this compound by stirring an excess of the solid in the solvent for a preliminary period. This is to minimize solvent evaporation during the main experiment.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials or flasks. An excess is crucial to ensure that a saturated solution is formed. A visual confirmation of undissolved solid at the end of the experiment is necessary.

-

Accurately pipette a known volume of the pre-saturated solvent into each vial.

-

-

Equilibration:

-

Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a kinetic study to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements show no significant change in concentration.

-

-

Sample Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals. Alternatively, centrifugation can be used to separate the solid before taking the supernatant.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

-

Alternatively, the concentration of this compound in the filtered solution can be determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after appropriate derivatization. Acid-base titration can also be a suitable method if the solvent system allows.

-

-

Calculation of Solubility:

-

Gravimetric Method:

-

Solubility ( g/100 mL) = (mass of dissolved solid / volume of solvent) × 100

-

-

Analytical Method:

-

The concentration obtained from the analytical instrument (e.g., in mg/mL or mol/L) will directly give the solubility.

-

-

-

Data Reporting:

-

Report the average solubility value and the standard deviation from at least three replicate experiments.

-

Clearly state the experimental temperature and the analytical method used.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination.

Conclusion

This technical guide provides a framework for the systematic determination and reporting of the solubility of this compound in organic solvents. While published quantitative data is sparse, the detailed experimental protocol for the shake-flask method presented herein empowers researchers to generate reliable and reproducible solubility data. The availability of such data is critical for advancing the use of this compound in various scientific and industrial applications, particularly in the realm of drug discovery and development. By following the outlined procedures, the scientific community can build a comprehensive understanding of the solubility characteristics of this important organophosphorus compound.

References

Thermal Stability of Dimethylphosphinic Acid: A Technical Guide

Introduction

Dimethylphosphinic acid [(CH₃)₂P(O)OH] is the simplest dialkylphosphinic acid, finding applications in organic synthesis and as a ligand in coordination chemistry. A thorough understanding of its thermal stability is crucial for ensuring safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide outlines the potential thermal decomposition behavior of this compound, provides standardized methodologies for its analysis, and presents a proposed decomposition pathway based on related organophosphorus compounds.

Theoretical Thermal Decomposition Profile

Based on the thermal degradation studies of other phosphinic acids and organophosphorus compounds, the decomposition of this compound is likely a multi-stage process. The primary decomposition pathways may include dehydration, condensation, and cleavage of the phosphorus-carbon bonds.

Potential Decomposition Stages:

-

Initial Dehydration and Condensation: At lower temperatures, intermolecular dehydration between two molecules of this compound could occur, leading to the formation of an anhydride.

-

P-C Bond Cleavage: As the temperature increases, the cleavage of the phosphorus-carbon bonds is expected, which could lead to the formation of various volatile and non-volatile phosphorus-containing species.

-

Formation of Phosphoric Acid Species: Further oxidation and rearrangement at higher temperatures could result in the formation of more stable polyphosphoric or metaphosphoric acids in the solid residue.

-

Evolution of Volatile Products: The decomposition is expected to release volatile organic compounds originating from the methyl groups, as well as oxides of carbon and phosphorus.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability of this compound, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the mass loss at each stage.

Methodology:

-

A sample of this compound (5-10 mg) is placed in an alumina or platinum crucible.

-

The sample is heated from ambient temperature to 800-1000 °C at a constant heating rate (e.g., 10, 15, and 20 °C/min).

-

The analysis is performed under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air) to understand the influence of oxygen on the decomposition.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the onset temperature of decomposition, peak decomposition temperatures, and the percentage of residual mass.

Figure 1: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

A small sample of this compound (2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

The sample and reference are heated from ambient temperature to a temperature beyond the final decomposition stage at a constant heating rate (e.g., 10 °C/min).

-

The analysis is typically performed under an inert atmosphere (e.g., nitrogen).

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC curve is analyzed to determine melting points, decomposition onset temperatures, and the enthalpy of decomposition (ΔHd).

Figure 2: Experimental workflow for Differential Scanning Calorimetry (DSC).

Evolved Gas Analysis (EGA)

Objective: To identify the volatile products released during thermal decomposition.

Methodology:

-

The TGA instrument is coupled to a Fourier Transform Infrared (FTIR) spectrometer and/or a Mass Spectrometer (MS).

-

As the this compound sample is heated in the TGA, the evolved gases are continuously transferred to the FTIR gas cell and/or the MS inlet via a heated transfer line.

-

FTIR and/or mass spectra of the evolved gases are recorded at different temperatures.

-

The spectra are analyzed to identify the chemical composition of the gaseous decomposition products.

Illustrative Data Presentation

The following tables present hypothetical data for the thermal decomposition of this compound, based on typical values observed for similar organophosphorus compounds. This data is for illustrative purposes only and should not be considered as experimental results for this compound.

Table 1: Illustrative TGA Data for this compound in an Inert Atmosphere (Nitrogen)

| Heating Rate (°C/min) | Tonset (°C) | Tpeak1 (°C) | Mass Loss at Peak 1 (%) | Tpeak2 (°C) | Mass Loss at Peak 2 (%) | Residue at 800°C (%) |

| 10 | 220 | 250 | 15 | 380 | 45 | 40 |

| 15 | 225 | 258 | 16 | 390 | 46 | 38 |

| 20 | 230 | 265 | 17 | 400 | 47 | 36 |

Tonset: Onset temperature of decomposition; Tpeak: Peak decomposition temperature from DTG curve.

Table 2: Illustrative DSC Data for this compound in an Inert Atmosphere (Nitrogen)

| Parameter | Value |

| Melting Point (Tm) | 86-90 °C |

| Onset of Decomposition | ~220 °C |

| Peak of Exothermic Decomposition | ~255 °C |

| Enthalpy of Decomposition (ΔHd) | -150 J/g |

Proposed Thermal Decomposition Pathway

The following diagram illustrates a plausible, though hypothetical, thermal decomposition pathway for this compound.

Figure 3: Proposed thermal decomposition pathway for this compound.

Conclusion

While specific experimental data on the thermal stability of this compound is currently lacking in the public domain, a theoretical understanding can be constructed based on the behavior of analogous organophosphorus compounds. It is anticipated that this compound undergoes a multi-step thermal decomposition involving dehydration, condensation, and P-C bond cleavage, resulting in the formation of a solid phosphorus-rich residue and the evolution of volatile organic and inorganic products. For a definitive understanding of its thermal behavior and to ensure its safe application, rigorous experimental investigation using the methodologies outlined in this guide is imperative. The data and pathways presented should be considered as a starting point for such investigations.

An In-depth Technical Guide to the Safety and Handling of Dimethylphosphinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for dimethylphosphinic acid, tailored for laboratory and research and development environments. The information is compiled from various safety data sheets and regulatory guidelines to ensure a high standard of safety and operational excellence.

Chemical and Physical Properties

This compound is an organophosphorus compound with the chemical formula (CH₃)₂P(O)OH. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value |

| CAS Number | 3283-12-3 |

| Molecular Formula | C₂H₇O₂P |

| Molecular Weight | 94.05 g/mol [1] |

| Appearance | Solid |

| Melting Point | 85-89 °C[1] |

| Boiling Point | No data available |

| Solubility | Soluble in water and organic solvents.[1] |

| Stability | Stable under recommended storage conditions.[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[3][4] |

| Eye Irritation | 2 | H319: Causes serious eye irritation[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[3][4] |

Toxicological Data

Comprehensive toxicological data for this compound is limited in publicly available literature. Much of the available information is qualitative or derived from structurally similar compounds.

| Toxicity Endpoint | Species | Route | Value |

| Acute Oral Toxicity (LD50) | Rat | Oral | No definitive data available for this compound. One study on a related compound, methylphosphinic acid, reported an LD50 of 940 mg/kg.[6] |

| Acute Dermal Toxicity | No data available | ||

| Acute Inhalation Toxicity | No data available | ||

| Skin Corrosion/Irritation | Rabbit | Dermal | Non-irritant in one study following OECD Guideline 404.[7] However, it is classified as a skin irritant.[3][4] |

| Serious Eye Damage/Irritation | Classified as causing serious eye irritation.[3][4] | ||

| Respiratory or Skin Sensitization | No data available | ||

| Germ Cell Mutagenicity | No data available | ||

| Carcinogenicity | No data available | ||

| Reproductive Toxicity | No data available |

Experimental Protocols

Detailed experimental protocols for assessing the safety of chemicals are established by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of key protocols relevant to the hazards of this compound.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test provides information on the potential for a substance to cause skin irritation or corrosion.[2]

-

Test System: Healthy, young adult albino rabbits.

-

Methodology:

-

Approximately 24 hours before the test, the animal's back is clipped free of fur.

-

A dose of 0.5 g of the solid test substance is applied to a small area (approx. 6 cm²) of the skin and covered with a gauze patch.[2]

-

The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.[2]

-

After 4 hours, the patch and any residual test substance are removed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[8]

-

Dermal reactions are scored according to a standardized grading system.[8]

-

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.[1][9]

-

Test System: Healthy, young adult albino rabbits.

-

Methodology:

-

A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.[4] The other eye serves as a control.[1]

-

The eyelids are gently held together for about one second.

-

The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[1]

-

Ocular lesions are scored using a standardized system.

-

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro test is widely used to assess the mutagenic potential of a chemical.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).

-

Methodology:

-

The bacterial tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

The mixture is incubated and then plated on a minimal agar medium lacking the required amino acid.

-

After a suitable incubation period, the number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted.

-

A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

-

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[7]

-

Skin Protection:

-

Gloves: Handle with impervious gloves that have been inspected prior to use.[7] Use proper glove removal technique.

-

Clothing: Wear a lab coat and other protective clothing as necessary to prevent skin contact.

-

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dusts are generated.[10]

Engineering Controls

-

Work in a well-ventilated area.

-

Use a chemical fume hood for procedures that may generate dust or aerosols.

Storage

-

Store in a cool, dry, and well-ventilated place.[10]

-

Keep containers tightly closed when not in use.[10]

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

The following diagram outlines the initial first aid response in case of exposure.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]

Accidental Release Measures

The following workflow should be followed in the event of a spill.

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Methods for Cleaning Up: Cover the powder spill with a plastic sheet or tarp to minimize spreading. Take up mechanically and place in suitable, closed containers for disposal.[10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: Hazardous combustion products may include carbon oxides and phosphorus oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[7]

Disposal Considerations

Dispose of contaminated materials and waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Ecotoxicological Information

Data on the ecotoxicity of this compound is very limited.

| Endpoint | Species | Value |

| Toxicity to fish | No data available | |

| Toxicity to daphnia and other aquatic invertebrates | Daphnia magna | 48-hour EC50: 8.3 mg/L (in a study on a substance following OECD 202)[10] |

| Toxicity to algae | No data available | |

| Biodegradability | No data available. Standard tests like OECD 301 can be used to determine ready biodegradability.[11] |

This guide is intended to provide essential safety and handling information. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety protocols. Always perform a risk assessment before starting any new procedure involving this chemical.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. agc-chemicals.com [agc-chemicals.com]

- 11. oecd.org [oecd.org]

The Biological Activity of Dimethylphosphinic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available scientific information regarding the biological activity of dimethylphosphinic acid. It is intended for research and informational purposes only. The body of research specifically focused on the biological activities of this compound is limited; therefore, this guide also draws upon information from the broader class of phosphinic acids to provide context and potential avenues for investigation.

Introduction

This compound, a member of the phosphinic acid family, is an organophosphorus compound with the chemical formula (CH₃)₂P(O)OH.[1] While its primary applications have been in chemical synthesis and materials science, the broader class of phosphinic acid derivatives has garnered significant interest in medicinal chemistry due to their diverse biological activities.[2] Phosphinic acids are recognized as versatile scaffolds for the development of enzyme inhibitors and have shown potential as anti-inflammatory, anti-Alzheimer's, antiparasitic, and anticancer agents.[2][3] This technical guide aims to consolidate the known biological and toxicological data on this compound, provide detailed experimental protocols for its characterization, and visualize potential mechanisms of action.

Toxicological Profile

The toxicological data specifically for this compound is limited. However, its hazard classifications provide an insight into its potential effects.

Hazard Identification

This compound is classified as a substance that can cause skin and eye irritation, as well as respiratory irritation.[1]

Table 1: GHS Hazard Classification for this compound

| Hazard Statement | Classification |

| H315 | Causes skin irritation (Skin Irrit. 2)[1] |

| H319 | Causes serious eye irritation (Eye Irrit. 2)[1] |

| H335 | May cause respiratory irritation (STOT SE 3)[1] |

Acute Toxicity

Table 2: Acute Oral Toxicity of a Related Phosphinic Acid

| Compound | Test Species | Route | LD50 |

| Methylphosphinic acid | Rat | Oral | 940 mg/kg[4] |

Enzyme Inhibition

Phosphinic acids are known to act as inhibitors of various enzymes, often by mimicking the transition state of the catalyzed reaction.[3] Their targets include proteases, phosphatases, and acetylcholinesterase.[5][6][7]

Potential Enzyme Targets

While specific enzymes inhibited by this compound and their corresponding inhibition constants (IC50 or Ki) have not been detailed in the available literature, the broader class of organophosphorus compounds, including phosphinic acids, has been shown to inhibit several enzyme families.

Table 3: Potential Enzyme Classes Targeted by Phosphinic Acid Derivatives

| Enzyme Class | General Role | Potential for Inhibition |

| Proteases | Catalyze the breakdown of proteins. | Phosphinic acid derivatives have been developed as inhibitors of serine proteases and HIV-1 protease.[5][8] |

| Phosphatases | Catalyze the removal of phosphate groups from molecules. | Phosphonic and phosphinic acid derivatives have shown inhibitory activity against acid phosphatases.[6][9] |

| Acetylcholinesterase (AChE) | Breaks down the neurotransmitter acetylcholine. | Organophosphorus compounds are well-known irreversible inhibitors of AChE.[7][10] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a general method to screen for and characterize the inhibition of acetylcholinesterase (AChE), an enzyme that could potentially be inhibited by this compound.

Objective: To determine the in vitro inhibitory effect of a test compound on AChE activity.

Principle: The activity of AChE is measured by monitoring the hydrolysis of acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Phosphate Buffer (0.1 M, pH 8.0)

-

This compound (or other test compound)

-

Positive control inhibitor (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

AChE Solution: Prepare a working solution of AChE in Assay Buffer (e.g., 0.2 U/mL).

-

DTNB Solution: Prepare a 1.5 mM solution of DTNB in Assay Buffer.

-

ATCI Solution: Prepare a 15 mM solution of ATCI in deionized water.

-

Test Compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions to obtain a range of test concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 100 µL Assay Buffer.

-

Negative Control (100% Activity): 50 µL AChE solution + 50 µL Assay Buffer.

-

Test Wells: 50 µL AChE solution + 50 µL of each test compound dilution.

-

Positive Control: 50 µL AChE solution + 50 µL of positive control inhibitor solution.

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes.

-

Reaction Initiation:

-

Add 50 µL of DTNB solution to all wells.

-

Add 50 µL of ATCI solution to all wells to start the reaction.

-

-

Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [ (Rate of Negative Control - Rate of Test Well) / Rate of Negative Control ] x 100

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity and Potential Anti-Cancer Activity

Some phosphinic acid derivatives have demonstrated anti-proliferative and cytotoxic effects against cancer cell lines.[11] The evaluation of this compound's cytotoxicity is a crucial step in understanding its biological activity.

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a general method for assessing the effect of a compound on cell viability.

Objective: To determine the concentration of a test compound that reduces the viability of a cell culture by 50% (CC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (e.g., 570 nm), which is directly proportional to the number of viable cells.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium

-

This compound (or other test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO₂ incubator at 37°C.

-

MTT Addition:

-

Add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 5-10 minutes.

-

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Effects on Cellular Signaling Pathways

While no specific studies have elucidated the effects of this compound on cellular signaling, related compounds and other enzyme inhibitors are known to modulate key pathways involved in cell survival, proliferation, and apoptosis. The following diagrams illustrate these pathways, which could be potential areas of investigation for this compound.

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. It is executed through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Its dysregulation is often associated with cancer.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the immune and inflammatory responses, and it also plays a significant role in cell survival and proliferation. Some compounds with structural similarities to this compound have been shown to modulate this pathway.

Conclusion and Future Directions

The available scientific literature provides a foundational understanding of this compound's chemical properties and potential hazards. As a member of the phosphinic acid class, it holds potential for biological activity, particularly as an enzyme inhibitor. However, there is a notable lack of specific, in-depth research on the biological effects of this compound itself.

Future research should focus on:

-

Systematic screening of this compound against a panel of enzymes, particularly proteases, phosphatases, and kinases, to identify specific targets and determine their inhibition kinetics (IC50 and Ki values).

-

Comprehensive cytotoxicity studies across a range of cancer cell lines to evaluate its anti-proliferative potential and determine its CC50 values.

-

Mechanistic studies to elucidate whether this compound induces apoptosis and to identify the specific signaling pathways (e.g., PI3K/Akt, MAPK, NF-κB) it may modulate.

-

In vivo toxicological studies to establish a definitive acute toxicity profile, including the oral LD50 in relevant animal models.

A more thorough investigation into these areas will be crucial to fully understand the biological activity of this compound and to assess its potential for therapeutic applications.

References

- 1. oral ld50 values: Topics by Science.gov [science.gov]

- 2. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Inhibition of human immunodeficiency virus-1 protease by a C2-symmetric phosphinate. Synthesis and crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphatase inhibitors--III. Benzylaminophosphonic acids as potent inhibitors of human prostatic acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2003035654A1 - Phosphonic acid compounds as inhibitors of serine proteases - Google Patents [patents.google.com]

- 9. Inhibition of purple acid phosphatase with alpha-alkoxynaphthylmethylphosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Spectroscopic Profile of Dimethylphosphinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for dimethylphosphinic acid, a compound of interest in various chemical and pharmaceutical research areas. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The following tables summarize the chemical shifts (δ) and coupling constants (J) for the ¹H, ¹³C, and ³¹P nuclei.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment | Solvent |

| 1.5 (approx.) | Doublet | 2JP-H ≈ 14 Hz | P-CH₃ | D₂O |

| 1.42 | Doublet | 2JP-H = 14.1 Hz | P-CH₃ | CDCl₃ |

Note: The acidic proton (P-OH) is often not observed or appears as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.

¹³C NMR Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment | Solvent |

| 19.1 | Doublet | 1JP-C = 95.2 Hz | P-CH₃ | D₂O |

³¹P NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment | Solvent |

| 49.3 | Singlet (proton decoupled) | (CH₃)₂P(O)OH | D₂O |

| 42.6 | Singlet (proton decoupled) | (CH₃)₂P(O)OH | CDCl₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The key absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2910 | Medium | C-H stretching |

| 2700-2200 | Broad, Strong | P-O-H stretching |

| 1640 | Broad, Medium | O-H bending |

| 1420 | Medium | CH₃ bending |

| 1300 | Medium | P=O stretching (in dimer) |

| 1180-1140 | Strong | P=O stretching |

| 950-850 | Strong | P-C stretching |

| 750 | Medium | P-C stretching |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 95.03 | 100.0 | [M+H]⁺ (Molecular Ion) |

| 79.00 | 25.0 | [M-CH₃]⁺ |

| 63.99 | 10.0 | [M-2CH₃+H]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. ³¹P is a sensitive nucleus, and a spectrum can often be obtained with a small number of scans.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C in CDCl₃, or an external standard like 85% H₃PO₄ for ³¹P).

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, water) to a concentration of approximately 1 mg/mL. Further dilute the sample as needed for the specific ionization technique.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in the positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Tautomeric Forms of Phosphinic Acids: A Technical Guide for Drug Development Professionals

An In-depth Examination of Structure, Equilibrium, and Therapeutic Relevance

Phosphinic acids, and their corresponding tautomeric forms, represent a class of organophosphorus compounds with significant and expanding applications in medicinal chemistry and drug development.[1][2] Their ability to act as stable mimics of transition states in enzymatic reactions makes them powerful tools for designing highly potent and selective enzyme inhibitors.[3][4][5] This technical guide provides a comprehensive overview of the tautomerism of phosphinic acids, focusing on their structural properties, the dynamics of their equilibrium, experimental methods for their characterization, and their strategic use in the development of novel therapeutics.

The Core Concept: Tautomerism in Phosphinic Acids

Phosphinic acids (H₃PO₂) and their organic derivatives (R¹R²P(O)H) exhibit prototropic tautomerism, existing in a dynamic equilibrium between two distinct forms: a pentavalent, tetracoordinated phosphinate form (major tautomer) and a trivalent, tricoordinated phosphinous acid form (minor tautomer).[6][7]

-

Phosphinate Form (P(V)): Characterized by a phosphoryl group (P=O) and a hydrogen atom directly bonded to the phosphorus (P-H). This form is generally more stable and predominates in the equilibrium mixture.[8]

-

Phosphinous Acid Form (P(III)): Features a hydroxyl group bonded to phosphorus (P-OH) and a lone pair of electrons on the phosphorus atom. While less stable, this trivalent tautomer is often the more reactive species, particularly in reactions where the phosphorus atom acts as a nucleophile.[8][9]

The equilibrium between these two forms is crucial as it dictates the compound's overall reactivity and its potential interactions with biological targets.[8]

Figure 1: Tautomeric equilibrium of phosphinic acid.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and can be significantly influenced by several factors, including electronic effects of substituents, solvent polarity, and the presence of metal ions.

Substituent Effects: The electronic nature of the substituents on the phosphorus atom plays a pivotal role.

-

Electron-donating groups (e.g., alkyl groups) tend to stabilize the pentavalent phosphinate form.[10]

-

Electron-withdrawing groups (e.g., trifluoromethyl, pentafluorophenyl) significantly stabilize the trivalent phosphinous acid form by delocalizing the lone pair of electrons on the phosphorus atom.[8] In some cases with strongly electron-withdrawing groups, the P(III) form can become the dominant species.[8]

Solvent Effects: The polarity of the solvent can also shift the equilibrium. While a clear, universal trend is complex, computational studies suggest that solvation can influence the relative stabilities of the tautomers.[8][10] Some research has indicated a logarithmic relationship between the stability of the tautomers and the relative permittivity of the solvent medium.[8]

Quantitative Analysis of Tautomerism

Quantifying the equilibrium between the tautomeric forms is essential for understanding their reactivity and for designing molecules with desired properties. While extensive tabulated data is scarce in publicly available literature, computational studies provide valuable insights into the thermodynamics of this equilibrium.

The table below presents calculated Gibbs free energy differences (ΔG) for the tautomeric equilibrium of various substituted phosphinic acids. A negative ΔG indicates a preference for the P(V) form, while a positive value indicates a preference for the P(III) form.

| Compound | Substituents (R¹, R²) | ΔG (kJ/mol) for P(V) → P(III) | Predominant Form | Reference |

| Dimethylphosphine oxide | Me, Me | -7.6 | P(V) | [10] |

| Diethylphosphine oxide | Et, Et | -8.9 | P(V) | [10] |

| Diphenylphosphine oxide | Ph, Ph | -4.0 | P(V) | [10] |

| Bis(trifluoromethyl)phosphine oxide | CF₃, CF₃ | +39.1 | P(III) | [10] |

| Difluorophosphine oxide | F, F | +27.3 | P(III) | [10] |

| Bis(4-nitrophenyl)phosphine oxide | 4-NO₂C₆H₄, 4-NO₂C₆H₄ | +8.4 | P(III) | [10] |

| Table 1: Calculated Gibbs Free Energy for Tautomerization (Gas Phase, B3LYP/6-31+G(d,p) level of theory). Data extracted from computational studies.[10] |

Experimental Protocols for Characterization

The study of phosphinic acid tautomerism relies on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is the most powerful and direct technique for observing and quantifying the tautomeric forms.[11]

-

Principle: The phosphorus atom in the P(V) and P(III) tautomers exists in different chemical environments, leading to distinct signals in the ³¹P NMR spectrum. The P(V) form typically shows a signal that is a doublet due to coupling with the directly attached proton (¹JP-H).

-

Protocol for Deuterium Exchange Studies: A common method to measure the rate of tautomerization involves H/D exchange.[12][13]

-

Dissolve the phosphinic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire an initial proton-coupled ³¹P NMR spectrum to identify the initial state.

-

Introduce an excess of D₂O to the sample.

-

Monitor the change in the ³¹P NMR spectrum over time. The disappearance of the P-H coupling and the change in the signal multiplicity indicate the rate of exchange, which is related to the rate of tautomerization.[12]

-

The initial tautomerization rates can be quantified from these time-resolved experiments.[14]

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence for the presence of the key functional groups that define each tautomer.

-

P=O stretch: A strong absorption band typically in the region of 1150-1250 cm⁻¹ is characteristic of the phosphinate (P(V)) form.

-

P-O-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ would indicate the presence of the phosphinous acid (P(III)) form.

Computational Chemistry: Density Functional Theory (DFT) calculations are widely used to model the structures of the tautomers, calculate their relative energies, and investigate the transition states and mechanisms of their interconversion.[8][10][14]

Figure 2: Workflow for studying phosphinic acid tautomerism.

Relevance in Drug Discovery and Development

The phosphinic acid moiety is a cornerstone in the design of enzyme inhibitors, particularly for metalloproteases and aspartyl proteases.[2] This is because the tetrahedral geometry of the phosphinate group serves as an excellent transition-state analog of the tetrahedral intermediate formed during peptide bond hydrolysis.[4][5]

Mechanism of Action as Transition-State Analogs: Many proteases, especially those containing a zinc ion in their active site (Zn-metalloproteases), catalyze the hydrolysis of peptide bonds. This process proceeds through a high-energy tetrahedral intermediate. Phosphinic peptides, which incorporate a phosphinic acid group in place of a scissile peptide bond, are designed to mimic this transition state.[5] The phosphinate group can coordinate to the active site metal ion (e.g., Zn²⁺) and form hydrogen bonds with active site residues, leading to very tight binding and potent inhibition.[5]

Figure 3: Phosphinic acids as transition-state analog inhibitors.

Applications in Drug Design: The versatility of phosphinic acids has led to their use in developing drugs for a wide range of diseases.[1]

-

Anti-HIV Agents: As inhibitors of HIV protease.

-

Antiparasitic and Antimalarial Drugs: Targeting essential parasitic enzymes.[1]

-

Anti-inflammatory Agents: Inhibiting metalloproteases involved in inflammation.[1][2]

-

Oncology: Developing inhibitors for enzymes like matrix metalloproteinases (MMPs) that are involved in cancer progression.[2]

The understanding and manipulation of phosphinic acid tautomerism are critical for optimizing the pharmacokinetic and pharmacodynamic properties of these drug candidates. The less stable but more reactive P(III) tautomer can be important for certain synthetic transformations used to build complex drug molecules, while the stable P(V) form is typically responsible for the therapeutic action as a transition-state analog.[9][15]

References

- 1. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hypophosphorous acid - Wikipedia [en.wikipedia.org]

- 7. atamankimya.com [atamankimya.com]

- 8. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03075A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

role of dimethylphosphinic acid in organophosphorus chemistry

An In-depth Technical Guide on the Core Role of Dimethylphosphinic Acid in Organophosphorus Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract